Cas no 77826-55-2 (N,N’-Di-Boc-(L)-cystine-dimethyl Ester)

N,N’-Di-Boc-(L)-cystine-dimethyl Ester is a protected derivative of L-cystine, featuring Boc (tert-butoxycarbonyl) groups on both nitrogen atoms and methyl ester functionalities on the carboxyl groups. This compound is widely used in peptide synthesis, where its dual protection enhances stability and prevents unwanted side reactions during coupling steps. The Boc groups facilitate selective deprotection under mild acidic conditions, while the methyl esters can be hydrolyzed or transesterified as needed. Its high purity and well-defined structure make it a reliable building block for constructing disulfide bridges in peptides and proteins, ensuring controlled and efficient synthesis in both research and industrial applications.
N,N’-Di-Boc-(L)-cystine-dimethyl Ester structure
77826-55-2 structure
Product Name:N,N’-Di-Boc-(L)-cystine-dimethyl Ester
CAS No:77826-55-2
MF:C18H32N2O8S2
MW:468.585283279419
CID:550819
PubChem ID:11145091
Update Time:2025-05-27

N,N’-Di-Boc-(L)-cystine-dimethyl Ester Chemical and Physical Properties

Names and Identifiers

    • N,N’-Di-Boc-(L)-cystine-dimethyl Ester
    • L-Cystine,N,N'-bis[(1,1-dimethylethoxy)carbonyl]-, 1,1'-dimethyl ester
    • methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • N,N'-DI-BOC-(L)-CYSTINE-DIMETHYL ESTER
    • (2R,2'R)-dimethyl 3,3'-disulfanediylbis(2-((tertbutoxycarbonyl)amino)propanoate)
    • N,N'-bis(tert-butoxy)carbonyl-L-cystine dimethyl ester
    • N,N'-Bis[(1,1-dimethylethoxy)carbonyl]-L-cystine 1,1'-Dimethyl Ester
    • N,N'-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester
    • N-<(tert-Butyloxy)carbonyl>-L-cystine Methyl Ester
    • N,N-Di-boc-(l)-cystine-dimethyl ester
    • N,N inverted exclamation mark -Di-Boc-(L)-cystine-dimethyl Ester
    • 77826-55-2
    • N,N'-bis-(t-butyloxycarbonyl)-l-cystine dimethyl ester
    • F88132
    • Dimethyl 3,3'-disulfanediyl(2R,2'R)-bis(2-((tert-butoxycarbonyl)amino)propanoate)
    • MFCD09757603
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]disulfanyl}propanoate
    • DTXSID90456799
    • (Boc-L-Cys-Ome)2
    • SCHEMBL9679571
    • METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-{[(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHOXY-3-OXOPROPYL]DISULFANYL}PROPANOATE
    • MDL: MFCD09757603
    • Inchi: 1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)/t11-,12-/m0/s1
    • InChI Key: YYJNNBRJCNKRNJ-RYUDHWBXSA-N
    • SMILES: S(C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)SC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 468.16000
  • Monoisotopic Mass: 468.16000833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 17
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 180Ų

Experimental Properties

  • Density: 1.213±0.06 g/cm3(Predicted)
  • Melting Point: 118-120°C
  • Boiling Point: 583.7±50.0 °C(Predicted)
  • Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • PSA: 179.86000
  • LogP: 3.28220

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N,N’-Di-Boc-(L)-cystine-dimethyl Ester Production Method

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Amadis Chemical Company Limited
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(CAS:77826-55-2)N,N’-Di-Boc-(L)-cystine-dimethyl Ester
Order Number:A1223888
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:57
Price ($):245
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:77826-55-2)N,N’-Di-Boc-(L)-cystine-dimethyl Ester
A1223888
Purity:99%
Quantity:5g
Price ($):245
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